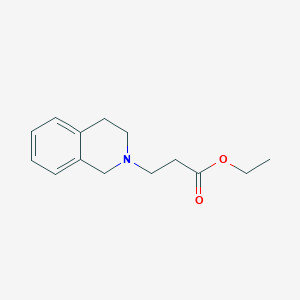
N'-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a tert-butyl group, an oxazole ring, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-butylurea with 5-tert-butyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. The oxazole ring and urea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
55808-00-9 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-butyl-1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C13H23N3O2/c1-6-7-8-14-12(17)16(5)11-9-10(18-15-11)13(2,3)4/h9H,6-8H2,1-5H3,(H,14,17) |
InChI Key |
SPOWMWMPCSKQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(C)C1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



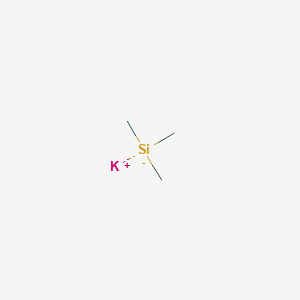
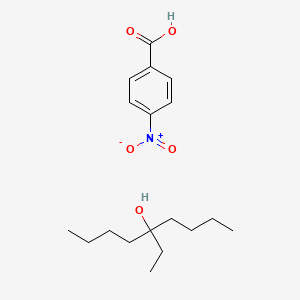

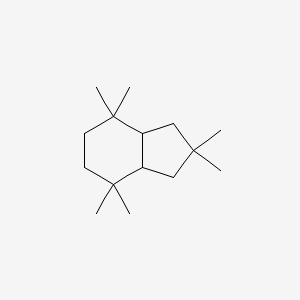
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
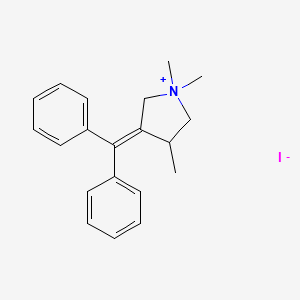
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
